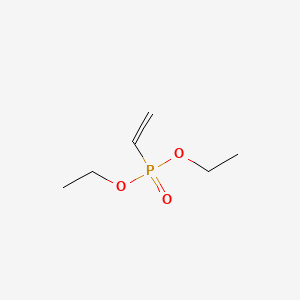










|
REACTION_CXSMILES
|
[H-].[Na+].SCCCCS.Br[CH2:10][CH2:11][P:12]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])=[O:13]>CCCCCC>[CH:11]([P:12](=[O:13])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])=[CH2:10] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
oil
|
|
Quantity
|
188 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
82 mmol
|
|
Type
|
reactant
|
|
Smiles
|
SCCCCS
|
|
Name
|
|
|
Quantity
|
164 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCP(=O)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir ten minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
after which the hexane-mineral oil layer was removed by syringe
|
|
Type
|
ADDITION
|
|
Details
|
The flask was charged with dry tetrahydrofuran (100 mL)
|
|
Type
|
STIRRING
|
|
Details
|
with constant stirring over a period of 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
Excess NaH was quenched by addition of 50 mL of deionized water
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted from ethyl acetate (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
Upon filtering
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)P(OCC)(OCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |